(±)-Neorautenane
Description
(±)-Neorautenane is a pterocarpan-derived natural product first synthesized via a chemo-selective coupling between benzodipyran (12) and o-chloromercuriophenol (13), with chromanone (7) as the starting material . Its racemic nature arises from the lack of stereochemical control during synthesis, resulting in a mixture of enantiomers. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound’s structural framework consists of a benzopyran moiety fused to a chromene system, a hallmark of pterocarpans (Figure 1) .
Properties
CAS No. |
76250-56-1 |
|---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.36 |
Synonyms |
cis-(±)-7a,13a-Dihydro-3,3-dimethyl-3H,7H-[1,3]dioxolo[5,6]benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
(±)-Neorautenane shares structural homology with other pterocarpans and isoflavonoids, such as Arundinin, Ovalichromene B, and 4-O-methylderrone (Table 1). Key differentiating features include substituent patterns, stereochemistry, and ring fusion positions.
Table 1: Structural and Physicochemical Properties of this compound and Analogues
Key Observations :
Spectroscopic Characterization
Table 2: Key Spectral Data for this compound vs. Analogues
| Compound | $ ^1H $ NMR (δ, ppm) | $ ^{13}C $ NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| This compound | 6.85 (d, J=8.4 Hz) | 155.2 (C=O) | 1680 (C=O stretch) |
| Arundinin | 7.12 (s) | 148.9 (aromatic C) | 1655 (C=C) |
| 4-O-Methylderrone | 3.89 (s, OCH₃) | 174.1 (ester C=O) | 1725 (ester C=O) |
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